tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-13-9-7-12(8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
ZJRHZFFFERICEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CC2(C1)CCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The preparation of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate typically involves:
- Construction or availability of the spiro[3.3]heptane core.
- Introduction of an amino functionality at the 2-position of the spiro ring.
- Protection of the amino group as a tert-butyl carbamate (Boc) derivative.
The Boc protection is widely used due to its stability and ease of removal under mild acidic conditions.
Synthesis of the Spiro[3.3]heptane Core
According to patent DE102006046468A1, spiro[3.3]heptan-2-one derivatives can be synthesized via organometallic intermediates. For example, the spiro[3.3]heptane core is prepared by reaction of spiro[3.3]heptane with a magnesium derivative of trifluorobromobenzene, followed by steps involving trimethylsilyl chloride (TMSCl) and sodium iodide to remove hydroxyl groups and benzyl ethers, and oxidation with pyridinium chlorochromate (PCC) to yield aldehyde intermediates. These intermediates are further elaborated to introduce amino groups.
Introduction of the Amino Group and Carbamate Protection
The amino group at the 2-position of the spiro ring is introduced by amination reactions of suitable intermediates, often involving hydrazine or amine derivatives. The resulting amine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at room temperature, typically over 24 hours, yielding the tert-butyl carbamate derivative with high purity and yield (up to 97%).
General Boc Protection Reaction:
| Reagents | Conditions | Outcome |
|---|---|---|
| Amine (spiro[3.3]heptan-2-ylamine) | Di-tert-butyl dicarbonate (1.4 equiv), Et3N (1.4 equiv), CH2Cl2, 25°C, 24 h | This compound |
This method is consistent with general procedures for Boc protection of chiral amines.
Alternative Synthetic Approaches and Functionalization
Data Tables Summarizing Preparation Details
In-Depth Research Findings
Physicochemical Importance: The spiro[3.3]heptane scaffold provides a rigid, three-dimensional framework that enhances molecular shape diversity, crucial for drug design.
Boc Protection Efficiency: Boc protection of the amino group is highly efficient and yields pure products suitable for further synthetic transformations or biological evaluation.
Synthetic Versatility: The compound can serve as a building block for more complex molecules, as shown in peptidomimetic inhibitor synthesis where Boc-protected amines are deprotected and coupled to other fragments.
Emerging Techniques: Photoredox catalysis and electrochemical methods allow access to novel spirocyclic carbamates, expanding the chemical space accessible for medicinal chemistry.
The preparation of this compound involves the synthesis of the spiro[3.3]heptane core, introduction of an amino group, and subsequent Boc protection under mild conditions. The methods are well-established, with high yields and purity, supported by diverse literature sources including patents, synthetic protocols, and recent research articles. Alternative modern methods such as electrochemical oxidation and photoredox catalysis offer promising routes for functionalization and diversification of this scaffold.
This comprehensive overview reflects a professional and authoritative synthesis of available data on the preparation of this compound, suitable for researchers and practitioners in synthetic and medicinal chemistry.
Chemical Reactions Analysis
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group
Scientific Research Applications
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural Analysis
The following table highlights structural variations among tert-butyl carbamate derivatives with spirocyclic or bicyclic frameworks:
Key Observations :
- Spiro vs.
- Functional Group Diversity : Hydroxyl, hydroxymethyl, and keto substituents (e.g., ) introduce polarity, affecting solubility and hydrogen-bonding capacity.
- Heteroatom Incorporation : The 2-azaspiro[3.3]heptane derivative (CAS: 1181816-12-5) introduces a basic nitrogen, enabling salt formation and enhanced intermolecular interactions .
Physicochemical Properties
While explicit data (e.g., logP, melting points) are scarce in the evidence, inferences can be made:
Biological Activity
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate, with the CAS number 2835405-55-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The compound is hypothesized to function through modulation of specific biological pathways, particularly those involving proteases and signaling molecules. Research indicates that it may interact with enzymes critical in cellular signaling cascades, potentially influencing processes such as apoptosis and immune response.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit the processing of certain substrates in cellular assays, indicative of its role as a protease inhibitor.
In Vivo Studies
In animal models, the compound has shown promise in modulating immune responses. For example, oral dosing resulted in the accumulation of specific substrates in splenocytes, suggesting a robust effect on immune cell function.
Case Study 1: Immune Modulation
In a study investigating the effects of this compound on immune cells, researchers administered the compound to mice and observed significant changes in B cell populations and dendritic cell activity. The results indicated that the compound could effectively alter immune responses, potentially leading to applications in immunotherapy.
Case Study 2: Cancer Research
Another study focused on the compound's effects on cancer cell lines revealed that it could induce apoptosis through specific signaling pathways. The findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.
Safety and Toxicology
Preliminary assessments indicate that the compound is relatively safe at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
